3-Amino-5-ethynylbenzoicacidhydrochloride
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Overview
Description
3-Amino-5-ethynylbenzoic acid hydrochloride is a chemical compound with the molecular formula C9H7NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and an ethynyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-ethynylbenzoic acid hydrochloride typically involves the following steps:
Nitration: Benzoic acid is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Ethynylation: The ethynyl group is introduced through a coupling reaction, often using reagents like ethynyl magnesium bromide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3-Amino-5-ethynylbenzoic acid hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethynylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 3-Nitro-5-ethynylbenzoic acid.
Reduction: 3-Amino-5-ethylbenzoic acid.
Substitution: Derivatives such as 3-acetamido-5-ethynylbenzoic acid.
Scientific Research Applications
3-Amino-5-ethynylbenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethynylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of an ethynyl group.
3-Amino-5-nitrobenzoic acid: Contains a nitro group instead of an ethynyl group.
3-Amino-5-chlorobenzoic acid: Features a chlorine atom instead of an ethynyl group.
Uniqueness
3-Amino-5-ethynylbenzoic acid hydrochloride is unique due to the presence of both an amino group and an ethynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO2 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-amino-5-ethynylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H7NO2.ClH/c1-2-6-3-7(9(11)12)5-8(10)4-6;/h1,3-5H,10H2,(H,11,12);1H |
InChI Key |
QLQJNCXBIXYMJY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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